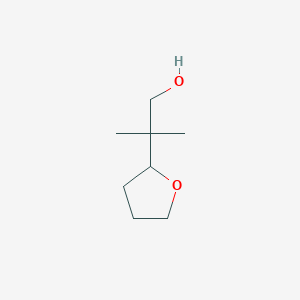

2-Methyl-2-(oxolan-2-yl)propan-1-ol

Description

2-Methyl-2-(oxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is also known by its IUPAC name, 2-methyl-2-(tetrahydrofuran-2-yl)propan-1-ol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a propanol moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-methyl-2-(oxolan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2,6-9)7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWYBSFRXYTKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-2-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tetrahydrofuran under acidic or basic conditions . One common method is the acid-catalyzed ring-opening of tetrahydrofuran with 2-methylpropan-1-ol, followed by neutralization and purification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes or alcohols.

Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

- Role : 2-Methyl-2-(oxolan-2-yl)propan-1-ol serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various transformations.

- Reactions : It can participate in oxidation reactions to yield ketones or carboxylic acids and reduction reactions to generate alkanes. Substitution reactions can modify the hydroxyl group to introduce different functional groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alkanes |

| Substitution | Thionyl chloride | Alkyl halides |

Biology

Chiral Auxiliary in Asymmetric Synthesis

- Application : In biological research, this compound is utilized as a chiral auxiliary to facilitate the synthesis of enantiomerically pure compounds. This is crucial for developing pharmaceuticals where the chirality of the molecule significantly affects biological activity.

Potential Therapeutic Applications

- Investigation : Derivatives of this compound are being explored for their therapeutic properties. Studies suggest that they may interact with specific biological pathways, potentially leading to new drug candidates targeting various diseases.

Medicine

Pharmaceutical Development

- Research Focus : The compound's derivatives have shown promise in drug development due to their ability to modulate biological activity. Their interactions with enzymes and receptors could lead to advancements in targeted therapies.

Industrial Applications

Intermediate in Specialty Chemicals Production

- Usage : In industry, this compound is employed as an intermediate in the synthesis of specialty chemicals and polymers. Its unique properties make it suitable for producing materials with specific functionalities.

Case Study 1: Asymmetric Synthesis

In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of using this compound as a chiral auxiliary in the asymmetric synthesis of a pharmaceutical compound. The resulting enantiomer showed significantly higher biological activity compared to its racemic counterpart.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetrahydrofuran ring provides structural stability and can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-(oxolan-2-yloxy)propan-1-ol: Similar structure but with an additional oxygen atom in the side chain.

2,2-Bis(2-oxolanyl)propane: Contains two tetrahydrofuran rings attached to a propane backbone.

Uniqueness

2-Methyl-2-(oxolan-2-yl)propan-1-ol is unique due to its specific combination of a tetrahydrofuran ring and a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Biological Activity

2-Methyl-2-(oxolan-2-yl)propan-1-ol, a compound with the molecular formula C₈H₁₆O₂, is characterized by the presence of a tetrahydrofuran ring and an alcohol functional group. Its unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

The compound is notable for its ability to undergo various chemical reactions, which can influence its biological interactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form corresponding ketones or aldehydes. |

| Reduction | Can be reduced to form alkanes or other derivatives. |

| Substitution | Hydroxyl group can be replaced with other functional groups such as halides or amines. |

The biological activity of this compound is primarily attributed to its reactivity with biomolecules. The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and protein interactions. The tetrahydrofuran ring contributes to the compound's structural stability and facilitates interactions with various molecular targets in biological systems.

Biological Activity Studies

Research has explored the potential therapeutic applications and biological effects of this compound:

Antimicrobial Activity

Studies have indicated that compounds containing tetrahydrofuran rings exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against specific bacterial strains, suggesting that this compound may possess similar activity due to its structural features .

Enzyme Inhibition

The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain dehydrogenases, which are critical in cellular respiration and metabolism .

Case Studies

- Case Study on Enzyme Interaction : A study demonstrated that this compound inhibited the activity of lactate dehydrogenase (LDH), an enzyme crucial for energy production in cells. The inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM .

- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits low acute toxicity, it can cause skin irritation upon contact. This highlights the importance of handling precautions during experimental applications .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to modify biological pathways positions it as a candidate for drug development targeting metabolic disorders and infections.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Methyltetrahydrofuran and 2-Methylpropanol, 2-Methyl-2-(oxolan-2-yloxy)propan-1-ol stands out due to its combination of a tetrahydrofuran ring and an alcohol moiety, which enhances its reactivity and potential biological effects .

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Methyltetrahydrofuran | Lacks hydroxyl group | Solvent properties |

| 2-Methylpropanol | Simple alcohol | Basic solvent; low reactivity |

| 2-Methyl-2-(oxolan-2-yloxy)propan-1-ol | Contains both tetrahydrofuran and hydroxyl groups | Potential antimicrobial and enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.